molecular formula C26H23NO6 B295640 4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

カタログ番号: B295640
分子量: 445.5 g/mol
InChIキー: JNKHAQIBYBAWRF-JCMHNJIXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as MOB-015, is a synthetic compound that has been developed for the treatment of fungal infections. MOB-015 is a member of the oxazole family of compounds and has shown promising results in laboratory experiments.

作用機序

4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one exerts its antifungal activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to disruption of the fungal cell membrane and ultimately results in fungal cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. In addition, this compound has been shown to have good bioavailability and is able to penetrate the blood-brain barrier, making it a potential candidate for the treatment of fungal infections of the central nervous system.

実験室実験の利点と制限

One advantage of 4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is its broad-spectrum activity against a variety of fungal species. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential candidate for the treatment of fungal infections of the central nervous system. One limitation of this compound is its relatively low solubility in water, which may make it difficult to formulate for clinical use.

将来の方向性

Future research on 4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one could focus on optimizing its formulation for clinical use, as well as investigating its potential for the treatment of fungal infections of the central nervous system. In addition, further studies could be done to investigate the potential for this compound to be used in combination with other antifungal agents to enhance its efficacy.

合成法

The synthesis of 4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves the condensation of 2-(3-methoxyphenoxy)ethanol and 4-(2-bromoethyl)-2-methoxyphenol to form the intermediate 4-(3-methoxyphenoxy)-2-(2-methoxyphenyl)ethyl bromide. This intermediate is then reacted with 2-phenyl-1,3-oxazole-5(4H)-one to produce this compound.

科学的研究の応用

4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its antifungal properties. In vitro studies have shown that this compound is effective against a variety of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This compound has also been shown to be effective against fungal biofilms, which are notoriously difficult to treat with conventional antifungal agents.

特性

分子式

C26H23NO6

分子量

445.5 g/mol

IUPAC名

(4Z)-4-[[3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C26H23NO6/c1-29-20-9-6-10-21(17-20)31-13-14-32-23-12-11-18(16-24(23)30-2)15-22-26(28)33-25(27-22)19-7-4-3-5-8-19/h3-12,15-17H,13-14H2,1-2H3/b22-15-

InChIキー

JNKHAQIBYBAWRF-JCMHNJIXSA-N

異性体SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)OC

SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC

正規SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。